1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone
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Overview
Description
1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone is an organic compound with the molecular formula C9H8F2OS It is characterized by the presence of difluoro and methylthio groups attached to a phenyl ring, along with an ethanone group
Preparation Methods
The synthesis of 1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzene and methylthiol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Synthetic Route:
Chemical Reactions Analysis
1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ethanone group to an alcohol.
Scientific Research Applications
1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell signaling, depending on the specific application and target.
Comparison with Similar Compounds
1-(2,3-Difluoro-4-(methylthio)phenyl)ethanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone and 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone share structural similarities but differ in the position and nature of substituents.
Properties
Molecular Formula |
C9H8F2OS |
---|---|
Molecular Weight |
202.22 g/mol |
IUPAC Name |
1-(2,3-difluoro-4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H8F2OS/c1-5(12)6-3-4-7(13-2)9(11)8(6)10/h3-4H,1-2H3 |
InChI Key |
ZTACPBKRQZLPCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)SC)F)F |
Origin of Product |
United States |
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